molecular formula C30H40F3N3O6 B032749 N-叔丁氧羰基西洛多辛 CAS No. 160970-07-0

N-叔丁氧羰基西洛多辛

货号: B032749
CAS 编号: 160970-07-0
分子量: 595.6 g/mol
InChI 键: KOPCPLUGJAGRLM-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-Butyloxycarbonyl Silodosin is a derivative of Silodosin, an α1a-adrenoceptor antagonist used primarily in the treatment of benign prostatic hyperplasia. The addition of the N-tert-Butyloxycarbonyl group serves as a protective group for the amine functionality, enhancing the compound’s stability and facilitating its use in various synthetic applications.

科学研究应用

Chemical Synthesis and Intermediate Role

N-tert-Butyloxycarbonyl Silodosin serves as an important intermediate in the synthesis of Silodosin N-Oxide, which is a metabolite of Silodosin. The synthesis of N-tert-Butyloxycarbonyl Silodosin involves various chemical reactions that enhance the pharmacological properties of the final product. The compound's protective group (tert-butyloxycarbonyl) allows for selective reactions that can lead to the formation of more complex structures necessary for therapeutic efficacy .

Table 1: Synthesis Pathways of N-tert-Butyloxycarbonyl Silodosin

StepReaction TypeKey ReagentsOutcome
1CouplingIodoindolineFormation of indoline structure
2Reductive DecarboxylationNiI2, ZnFormation of N-tert-Butyloxycarbonyl Silodosin
3FunctionalizationVarious aminesSynthesis of final drug compound

Pharmacological Applications

The pharmacological evaluation of N-tert-Butyloxycarbonyl Silodosin has shown promising results in addressing BPH and LUTS. Research indicates that compounds derived from Silodosin exhibit selective antagonism at α1A and α1D adrenergic receptors, which are implicated in urinary function. This selectivity helps minimize side effects typically associated with non-selective α1-antagonists, such as hypotension .

Case Studies:

  • Study on Uroselectivity: A study evaluated the uroselective profile of various silodosin derivatives, including N-tert-Butyloxycarbonyl Silodosin. The results indicated that these compounds effectively relieved urinary symptoms without significantly affecting blood pressure in normotensive rats .
  • Comparative Analysis with Tamsulosin: In another study, N-tert-Butyloxycarbonyl Silodosin was compared with tamsulosin regarding metabolic stability and efficacy. Both compounds displayed favorable profiles, but N-tert-Butyloxycarbonyl Silodosin showed enhanced selectivity for α1A receptors .

Future Directions and Research Insights

The ongoing research into N-tert-Butyloxycarbonyl Silodosin focuses on optimizing its synthesis and exploring its potential derivatives for improved therapeutic outcomes. The development of novel synthetic routes that reduce the number of steps and increase yield is a key area of interest. Furthermore, understanding the metabolic pathways of its derivatives can provide insights into their pharmacokinetics and long-term safety profiles.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate. This reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction is usually performed in an organic solvent such as acetonitrile or tetrahydrofuran at ambient temperature .

Industrial Production Methods

Industrial production of N-tert-Butyloxycarbonyl Silodosin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

相似化合物的比较

Similar Compounds

    N-tert-Butyloxycarbonyl Tamsulosin: Another α1a-adrenoceptor antagonist with a similar protective group.

    N-tert-Butyloxycarbonyl Alfuzosin: Used in the treatment of benign prostatic hyperplasia with a similar protective group.

Uniqueness

N-tert-Butyloxycarbonyl Silodosin is unique due to its high selectivity for α1a-adrenoceptors, which minimizes side effects compared to other α1-adrenoceptor antagonists. The presence of the N-tert-Butyloxycarbonyl group enhances its stability and facilitates its use in synthetic applications .

生物活性

N-tert-Butyloxycarbonyl Silodosin, a derivative of Silodosin, is notable for its biological activity primarily as an alpha-1A adrenergic receptor antagonist. This article delves into its synthesis, pharmacological properties, and clinical implications, supported by research findings and case studies.

Silodosin is primarily used for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It selectively targets the alpha-1A adrenergic receptor subtype, which is predominantly found in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. The introduction of the N-tert-butoxycarbonyl (N-Boc) group enhances its pharmacokinetic profile by improving solubility and stability.

2. Synthesis and Properties

The synthesis of N-tert-Butyloxycarbonyl Silodosin involves the protection of the amine group with a Boc group, enhancing the compound's stability during chemical reactions. The N-Boc group can be removed under mild conditions, allowing for further functionalization if needed.

Table 1: Comparison of Silodosin and N-tert-Butyloxycarbonyl Silodosin

PropertySilodosinN-tert-Butyloxycarbonyl Silodosin
Molecular Weight408.5 g/mol446.6 g/mol
SolubilityModerateEnhanced due to N-Boc protection
Selectivity for α1A ReceptorHighHigh
Clinical UseLUTS/BPHPotentially similar

N-tert-Butyloxycarbonyl Silodosin acts as a selective antagonist at the alpha-1A adrenergic receptors. This selectivity minimizes side effects commonly associated with non-selective alpha blockers, such as hypotension or dizziness.

3.2 Pharmacological Studies

Research indicates that N-tert-Butyloxycarbonyl Silodosin demonstrates significant efficacy in reducing symptom scores in patients with LUTS.

  • Case Study : In a randomized controlled trial involving 457 men aged over 50, those treated with Silodosin showed a substantial reduction in the International Prostate Symptom Score (IPSS) compared to placebo (-8.3 vs -5.3) after 12 weeks of treatment .

3.3 Safety Profile

The safety profile of N-tert-Butyloxycarbonyl Silodosin is comparable to that of standard treatments like tamsulosin, with adverse effects primarily including abnormal ejaculation (22.3% incidence) . Importantly, the incidence of orthostatic hypotension remains low.

4. Comparative Efficacy

In comparative studies against other alpha blockers:

  • Tamsulosin : While both drugs are effective, Silodosin has shown a more rapid onset of action in improving urinary flow rates .
  • Other Alpha Blockers : A meta-analysis indicated that Silodosin provides superior symptom relief compared to other agents like alfuzosin and doxazosin .

5. Conclusion and Future Directions

N-tert-Butyloxycarbonyl Silodosin represents a promising agent in the management of LUTS associated with BPH due to its targeted action and favorable safety profile. Future research should focus on long-term outcomes and potential applications in other urological disorders.

6. References

  • Synthesis and Pharmacological Evaluation of Novel Silodosin Derivatives .
  • Clinical Efficacy of Silodosin in LUTS Management .
  • Mechanistic Insights into Alpha-1A Antagonism .

属性

IUPAC Name

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPCPLUGJAGRLM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 2
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 3
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 4
Reactant of Route 4
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 5
Reactant of Route 5
N-tert-Butyloxycarbonyl Silodosin
Reactant of Route 6
Reactant of Route 6
N-tert-Butyloxycarbonyl Silodosin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。